4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione is a heterocyclic compound featuring an oxazolidine ringThe oxazolidine ring is an important structural unit in many biologically active compounds and serves as a key intermediate in the synthesis of numerous chemical compounds .
Preparation Methods
The synthesis of 4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione typically involves multicomponent reactions of 1,2-amino alcohols. The synthetic strategies can be categorized into three main groups:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This approach allows for the synthesis of enantioenriched oxazolidines in a single reaction vessel.
Chemical Reactions Analysis
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring into its corresponding alcohols or amines.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution product. Major products formed from these reactions include oxazolidinones, alcohols, amines, and substituted oxazolidines .
Scientific Research Applications
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxazolidine derivatives are explored for their potential use as pharmaceuticals.
Mechanism of Action
The mechanism by which 4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione exerts its effects is primarily through its interaction with biological molecules. The oxazolidine ring can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The specific molecular targets and pathways involved depend on the derivative of the compound and its intended application .
Comparison with Similar Compounds
4,4-Diethyl-2-methyl-1,2-oxazolidine-3,5-dione can be compared with other oxazolidine derivatives, such as:
- 2,2-Diethyl-3,4,5-triphenyl-oxazolidine
- 2,4-Diethyl-2-methyl-1,3-oxazolidine
- N-propargyloxazolidines
These compounds share the oxazolidine ring but differ in their substituents, which can significantly influence their chemical properties and applications.
Properties
CAS No. |
10514-11-1 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4,4-diethyl-2-methyl-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C8H13NO3/c1-4-8(5-2)6(10)9(3)12-7(8)11/h4-5H2,1-3H3 |
InChI Key |
LGBWBSNTFZKTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(OC1=O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.